molecular formula C22H26N2O4S B3865453 N-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3865453
M. Wt: 414.5 g/mol
InChI Key: CRPLTPRJDHJNHY-UHFFFAOYSA-N
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Description

N-bicyclo[221]hept-2-yl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps. One common method involves the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction produces a group of framework N-(oxiran-2-yl)methylsulfonamides, which can be further modified through aminolysis with benzylamine and benzylpiperazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes related to growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-bicyclo[2.2.1]hept-2-yl-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific bicyclic structure and the presence of both methoxyphenyl and phenylsulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-28-19-11-9-18(10-12-19)24(29(26,27)20-5-3-2-4-6-20)15-22(25)23-21-14-16-7-8-17(21)13-16/h2-6,9-12,16-17,21H,7-8,13-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPLTPRJDHJNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2CC3CCC2C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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